Cas no 574747-58-3 (Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester)

Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester structure
574747-58-3 structure
Nome del prodotto:Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
Numero CAS:574747-58-3
MF:C24H24O13
MW:520.439568519592
CID:5579542
PubChem ID:10951440

Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
    • H8UKK3KS79
    • methyl 4-O-galloylchlorogenate
    • (1R,2R,4S,6R)-2-(((2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl 3,4,5-trihydroxybenzoate
    • 574747-58-3
    • CHEMBL459400
    • UNII-H8UKK3KS79
    • Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
    • Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl)oxy)-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester
    • (-)-Methyl 4-O-galloylchlorogenate
    • Inchi: 1S/C24H24O13/c1-35-23(33)24(34)9-17(29)21(37-22(32)12-7-15(27)20(31)16(28)8-12)18(10-24)36-19(30)5-3-11-2-4-13(25)14(26)6-11/h2-8,17-18,21,25-29,31,34H,9-10H2,1H3/b5-3+/t17-,18-,21-,24+/m1/s1
    • Chiave InChI: VMLJFBIJZLTOFL-IVBQVISXSA-N
    • Sorrisi: C(O[C@@H]1[C@H](O)C[C@@](O)(C(OC)=O)C[C@H]1OC(=O)/C=C/C1=CC=C(O)C(O)=C1)(=O)C1=CC(O)=C(O)C(O)=C1

Proprietà calcolate

  • Massa esatta: 520.12169082g/mol
  • Massa monoisotopica: 520.12169082g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 9
  • Complessità: 850
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 221Ų
  • XLogP3: 1.1

Proprietà sperimentali

  • Densità: 1.67±0.1 g/cm3(Predicted)
  • Punto di fusione: 183-185 °C
  • Punto di ebollizione: 823.4±65.0 °C(Predicted)
  • pka: 7.88±0.25(Predicted)

Benzoic acid, 3,4,5-trihydroxy-, (1R,2R,4S,6R)-2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-4,6-dihydroxy-4-(methoxycarbonyl)cyclohexyl ester Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd